D-Allose-13C-1

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

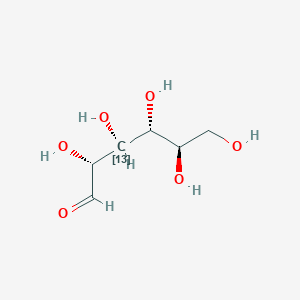

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2R,3R,4R,5R)-2,3,4,5,6-pentahydroxy(313C)hexanal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h1,3-6,8-12H,2H2/t3-,4+,5-,6+/m0/s1/i5+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZCGUPFRVQAUEE-SBSGZRAVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(C(C=O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@H]([C@H]([13C@H]([C@H](C=O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Chemo-Enzymatic Synthesis of D-Allose-13C-1: An In-Depth Technical Guide

This whitepaper provides a comprehensive technical guide for the chemo-enzymatic synthesis of D-Allose-13C-1, a selectively isotope-labeled rare sugar with significant potential in pharmaceutical and metabolic research. The synthesis strategy leverages a combination of enzymatic catalysis and chemical transformations to achieve high yields and purity. This document is intended for researchers, scientists, and professionals in drug development and related fields.

Introduction

D-Allose, a C3 epimer of D-glucose, is a rare monosaccharide that has garnered considerable interest due to its unique biological activities, including anti-cancer, anti-inflammatory, and immunosuppressive properties.[1] The incorporation of a stable isotope, such as Carbon-13 at the C1 position (this compound), provides a powerful tool for tracing its metabolic fate and elucidating its mechanism of action in various biological systems. Chemo-enzymatic approaches to the synthesis of rare sugars offer several advantages over purely chemical methods, including higher selectivity, milder reaction conditions, and reduced environmental impact.[2][3] This guide outlines a robust and efficient pathway for the synthesis of this compound, starting from commercially available D-Glucose-13C-1.

Synthesis Pathway Overview

The proposed chemo-enzymatic synthesis of this compound follows a three-step enzymatic pathway, commonly referred to as a variation of the Izumoring strategy, which involves the sequential conversion of D-Glucose-13C-1 to D-Fructose-13C-1, then to D-Psicose-13C-1, and finally to this compound. This multi-enzyme cascade utilizes isomerases and epimerases to achieve the desired stereochemical transformations.

Quantitative Data Summary

The following table summarizes the expected quantitative data for each step of the synthesis, based on reported yields for analogous non-labeled syntheses.[4][5][6][7] Actual yields may vary depending on specific experimental conditions and enzyme batches.

| Step | Reaction | Enzyme | Starting Material | Product | Typical Conversion Yield (%) | Typical Purity (%) |

| 1 | Isomerization | D-Glucose Isomerase | D-Glucose-13C-1 | D-Fructose-13C-1 | 85-95 | >95 |

| 2 | Epimerization | D-Tagatose 3-Epimerase | D-Fructose-13C-1 | D-Psicose-13C-1 | 40-50 | >98 (after purification) |

| 3 | Isomerization | L-Rhamnose Isomerase | D-Psicose-13C-1 | This compound | 25-35 | >99 (after purification) |

Detailed Experimental Protocols

Step 1: Enzymatic Isomerization of D-Glucose-13C-1 to D-Fructose-13C-1

Enzyme: Immobilized D-Glucose Isomerase (e.g., Sweetzyme® IT)

Methodology:

-

Prepare a 20% (w/v) solution of D-Glucose-13C-1 in 50 mM Tris-HCl buffer (pH 7.5) containing 5 mM MgSO₄.

-

Add immobilized D-Glucose Isomerase to the substrate solution at a concentration of 10 U/g of substrate.

-

Incubate the reaction mixture at 60°C with gentle agitation (150 rpm) for 12-24 hours.

-

Monitor the reaction progress using High-Performance Liquid Chromatography (HPLC) with a refractive index detector (RID).

-

Upon completion, remove the immobilized enzyme by filtration.

-

The resulting solution containing D-Fructose-13C-1 can be used directly in the next step or purified by simulated moving bed (SMB) chromatography if necessary.

Step 2: Enzymatic Epimerization of D-Fructose-13C-1 to D-Psicose-13C-1

Enzyme: D-Tagatose 3-Epimerase (D-TE)

Methodology:

-

Adjust the pH of the D-Fructose-13C-1 solution from the previous step to 8.0 using 1 M NaOH.

-

Add D-Tagatose 3-Epimerase to the solution at a concentration of 5 U/g of substrate.

-

Incubate the reaction mixture at 50°C with gentle agitation for 24-48 hours.

-

Monitor the formation of D-Psicose-13C-1 by HPLC-RID.

-

After the reaction reaches equilibrium, terminate the reaction by heat inactivation of the enzyme (80°C for 15 minutes).

-

Purify D-Psicose-13C-1 from the reaction mixture using preparative HPLC with an amino-functionalized silica column.

Step 3: Enzymatic Isomerization of D-Psicose-13C-1 to this compound

Enzyme: L-Rhamnose Isomerase

Methodology:

-

Dissolve the purified D-Psicose-13C-1 in 50 mM phosphate buffer (pH 7.0) to a final concentration of 10% (w/v).

-

Add L-Rhamnose Isomerase to the solution at a concentration of 15 U/g of substrate.

-

Incubate the reaction at 40°C for 48-72 hours with gentle shaking.

-

Monitor the production of this compound using HPLC-RID.

-

Once the reaction has reached equilibrium, terminate it by heat inactivation (80°C for 15 minutes).

-

Purify the final product, this compound, using preparative HPLC with a calcium-form cation exchange resin column.

-

Lyophilize the pure fractions to obtain this compound as a white powder.

-

Confirm the structure and isotopic labeling by Nuclear Magnetic Resonance (NMR) spectroscopy (¹H-NMR, ¹³C-NMR) and Mass Spectrometry.[6][8][9]

Visualizations

Experimental Workflow

References

- 1. researchgate.net [researchgate.net]

- 2. tandfonline.com [tandfonline.com]

- 3. Novel and innovative D-allose synthesis method - NOVA University Innovation [novainnovation.unl.pt]

- 4. Production of D-Allose From D-Allulose Using Commercial Immobilized Glucose Isomerase - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Enhanced Synthesis of Rare d-Allose from d-Glucose by Positively Pulling and Forcing Reversible Epimerization in Engineered Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Frontiers | Production of D-Allose From D-Allulose Using Commercial Immobilized Glucose Isomerase [frontiersin.org]

- 7. researchgate.net [researchgate.net]

- 8. Gas chromatography-mass spectrometry analysis of 13C labeling in sugars for metabolic flux analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. academic.oup.com [academic.oup.com]

An In-depth Technical Guide to the Structural Analysis and Confirmation of D-Allose-13C-1

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies and data integral to the structural analysis and confirmation of D-Allose-13C-1, a selectively labeled rare sugar with significant potential in biomedical research and drug development. The isotopic label at the C-1 position offers a powerful tool for tracing metabolic pathways and understanding molecular interactions. This document outlines the key experimental protocols and data presentation necessary for its unambiguous identification and characterization.

Introduction to D-Allose and Isotopic Labeling

D-Allose is a rare aldohexose, an epimer of D-glucose at the C-3 position. While naturally occurring in small quantities, its unique physiological functions, including anti-inflammatory, antioxidant, and anti-proliferative effects, have garnered considerable interest. The introduction of a stable isotope, such as Carbon-13 (¹³C), at a specific position (C-1) in the D-Allose structure, creates this compound. This isotopic labeling does not significantly alter the chemical properties of the molecule but provides a distinct signal for detection by analytical techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Core Analytical Techniques for Structural Confirmation

The primary methods for the structural elucidation and confirmation of this compound are NMR spectroscopy and mass spectrometry. These techniques provide complementary information regarding the molecular structure, connectivity, and isotopic enrichment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the non-destructive analysis of molecular structure in solution. For this compound, both ¹H and ¹³C NMR are essential. The presence of the ¹³C label at the C-1 position results in characteristic splitting patterns and enhanced signals in the ¹³C NMR spectrum.

The chemical shifts in the ¹³C NMR spectrum are highly sensitive to the local electronic environment of each carbon atom. In an aqueous solution (D₂O), D-Allose exists as an equilibrium mixture of different isomers (anomers), primarily the α- and β-pyranose forms, along with minor furanose forms. The ¹³C label at the C-1 position allows for the clear identification of the anomeric carbons.

Table 1: ¹³C NMR Chemical Shift Assignments for D-[1-¹³C]allose in D₂O

| Isomer | C1 (ppm) | C2 (ppm) | C3 (ppm) | C4 (ppm) | C5 (ppm) | C6 (ppm) |

| α-pyranose | 94.3 | 68.6 | 73.2 | 67.6 | 68.3 | 62.3 |

| β-pyranose | 94.9 | 72.8 | 72.7 | 68.3 | 75.1 | 62.8 |

| α-furanose | 97.5 | - | - | - | - | - |

| β-furanose | 102.3 | - | - | - | - | - |

| Data sourced from Omicron Biochemicals, Inc.[1] |

A detailed protocol for acquiring a ¹³C NMR spectrum of this compound is provided below. This protocol is a standard procedure for small molecule analysis.

Objective: To acquire a proton-decoupled ¹³C NMR spectrum to confirm the isotopic labeling at the C-1 position and to assign the chemical shifts of the carbon atoms in the different anomeric forms.

Materials:

-

This compound sample

-

Deuterium oxide (D₂O, 99.9 atom % D)

-

NMR tubes (5 mm)

-

NMR spectrometer (e.g., Bruker, JEOL, Varian) with a frequency of at least 75 MHz for ¹³C.

Procedure:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of D₂O directly in a 5 mm NMR tube. Ensure the sample is fully dissolved.

-

Spectrometer Setup:

-

Insert the NMR tube into the spectrometer.

-

Lock the spectrometer on the deuterium signal of the D₂O solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

-

Acquisition Parameters (for a 75 MHz spectrometer):

-

Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on a Bruker spectrometer).

-

Acquisition Time (AQ): ~1.0-2.0 seconds.

-

Relaxation Delay (D1): 2-5 seconds. The relaxation of quaternary carbons and the labeled C-1 can be slow, so a longer delay ensures quantitative accuracy if needed.

-

Number of Scans (NS): 1024-4096 scans, depending on the sample concentration.

-

Spectral Width (SW): 0-200 ppm.

-

Temperature: 298 K (25 °C).

-

-

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase correct the spectrum.

-

Reference the spectrum. For sugars in D₂O, an external reference like DSS or an internal reference like acetone can be used.

-

Integrate the signals to determine the relative abundance of the different anomers.

-

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, confirming its elemental composition and the presence of the isotopic label. High-resolution mass spectrometry (HRMS) is crucial for accurate mass determination.

The key data from mass spectrometry is the accurate mass of the molecular ion. For this compound, the expected mass will be higher than that of unlabeled D-Allose due to the presence of the ¹³C isotope.

Table 2: Molecular Weight and Mass Spectrometry Data for D-Allose and this compound

| Compound | Molecular Formula | Average Molecular Weight ( g/mol ) | Monoisotopic Mass (Da) |

| D-Allose | C₆H₁₂O₆ | 180.16 | 180.063388 |

| This compound | ¹³CC₅H₁₂O₆ | 181.15 | 181.066743[2] |

This protocol outlines a general procedure for the analysis of ¹³C-labeled sugars using LC-HRMS, which is a common technique for metabolic flux analysis and can be adapted for the confirmation of this compound.[3]

Objective: To confirm the molecular weight of this compound and to assess its isotopic purity.

Materials:

-

This compound sample

-

HPLC-grade water

-

HPLC-grade acetonitrile

-

Formic acid (optional, for enhancing ionization)

-

LC-HRMS system (e.g., Thermo Fisher Orbitrap, Agilent Q-TOF)

Procedure:

-

Sample Preparation: Prepare a dilute solution of this compound (e.g., 1-10 µg/mL) in the initial mobile phase (e.g., 95% water, 5% acetonitrile).

-

Liquid Chromatography (LC) Conditions:

-

Column: A column suitable for polar compounds, such as a HILIC (Hydrophilic Interaction Liquid Chromatography) column or an amino-propyl column.

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A suitable gradient to elute the sugar, for example, starting at 95% B, decreasing to 50% B over 10 minutes.

-

Flow Rate: 0.2-0.4 mL/min.

-

Column Temperature: 30-40 °C.

-

-

Mass Spectrometry (MS) Conditions:

-

Ionization Mode: Electrospray Ionization (ESI), typically in negative mode for sugars to form [M-H]⁻ or [M+HCOO]⁻ adducts, or in positive mode to form [M+Na]⁺ or [M+H]⁺ adducts.

-

Mass Analyzer: Set to perform a full scan over a mass range that includes the expected molecular ion (e.g., m/z 100-300).

-

Resolution: Set to a high resolution (e.g., >60,000) to enable accurate mass measurement.

-

Data Analysis: Extract the ion chromatogram for the exact mass of the expected this compound ion. The mass spectrum of the corresponding peak should show a prominent signal at the expected m/z.

-

Visualizing Workflows and Relationships

Graphical representations of the experimental workflows and the relationships between the different forms of D-Allose are crucial for a clear understanding.

Caption: Experimental workflow for the structural confirmation of this compound.

Caption: Equilibrium between the anomeric forms of this compound in solution.

Conclusion

The structural analysis and confirmation of this compound rely on the synergistic application of NMR spectroscopy and mass spectrometry. The quantitative data presented in this guide, particularly the ¹³C NMR chemical shifts and the accurate mass measurements, provide the definitive evidence for the structure and the successful incorporation of the ¹³C label at the C-1 position. The detailed experimental protocols serve as a robust starting point for researchers and scientists in validating their isotopically labeled materials, ensuring data integrity for subsequent applications in metabolic studies and drug development.

References

D-Allose: A Technical Guide to Its Natural Abundance, Sources, and Analysis

For Researchers, Scientists, and Drug Development Professionals

Abstract

D-Allose is a rare aldohexose sugar, a C-3 epimer of D-glucose, that is gaining significant attention for its potential therapeutic applications, including anti-inflammatory, anti-cancer, and immunosuppressant properties. Its scarcity in nature presents a considerable challenge for research and development. This technical guide provides an in-depth overview of the known natural sources of D-Allose, its quantitative abundance, and the experimental methodologies for its extraction, analysis, and production. Furthermore, it elucidates the known signaling pathways in which D-Allose participates, offering a comprehensive resource for professionals in the fields of biochemistry, pharmacology, and drug development.

Natural Abundance and Sources

D-Allose is found in very limited quantities in the natural world.[1] Its primary documented sources are specific plants, where it often exists as a glycoside, and trace amounts have also been detected in humans.[1][2][3]

Known Natural Sources

The identified natural sources of D-Allose are sparse. The most well-documented source is the African shrub Protea rubropilosa, where D-Allose is not present as a free monosaccharide but as a component of 6-O-cinnamyl and 6-O-benzoyl glycosides.[2][3] Other reported, though less characterized, sources include the fresh-water alga Ochromas malhamensis and plants such as potato leaves and the chenille plant.[4] Extraction from these sources is often impractical due to extremely low yields.[4]

Quantitative Data on Natural Abundance

Quantitative data on the concentration of D-Allose in its natural sources is exceedingly limited in published literature. The primary challenge is its low abundance, which makes direct extraction and quantification difficult. The available information is therefore largely qualitative.

| Source Organism | Tissue/Extract | Form of D-Allose | Reported Abundance/Yield | Citation(s) |

| Protea rubropilosa | Leaves | 6-O-cinnamyl β-D-allopyranoside (Rubropilosin) | Not Quantified | [2][3] |

| Leaves | 6-O-benzoyl β-D-allopyranoside (Pilorubrosin) | Not Quantified | [2][3] | |

| Ochromas malhamensis | Cell Extracts | Free monosaccharide (unknown configuration) | Not Quantified | [5] |

| Chenille Plant (Acalypha hispida) | Leaves | Not Specified | Impractical (<5% yield from extract) | [4] |

| Human | Umbilical Cord Blood Serum | Free monosaccharide | Trace amounts detected | [1] |

| Female Serum | Free monosaccharide | Trace amounts detected | [1] |

Biosynthetic and Chemo-enzymatic Sources

Given the rarity of D-Allose, enzymatic, and chemo-enzymatic synthesis methods are the primary sources for obtaining this sugar for research and industrial purposes. These methods offer scalable and controlled production.

Enzymatic Isomerization Pathways

The most common and efficient methods for D-Allose production involve the enzymatic isomerization of more abundant monosaccharides. These bioconversion processes are often referred to as the "Izumoring" strategy.

-

From D-Psicose (D-Allulose): The direct isomerization of D-psicose to D-allose is a key production step. This reaction is catalyzed by enzymes such as L-rhamnose isomerase.[6]

-

From D-Fructose: A two-step enzymatic cascade can be employed. First, D-fructose is converted to D-psicose by an epimerase, such as D-psicose 3-epimerase (DPEase). The resulting D-psicose is then isomerized to D-allose.[7]

-

From D-Glucose: A multi-enzyme pathway can convert the abundant and inexpensive D-glucose into D-Allose. This involves:

-

Isomerization of D-glucose to D-fructose via D-glucose isomerase.

-

Epimerization of D-fructose to D-psicose via D-allulose 3-epimerase.

-

Isomerization of D-psicose to D-allose via L-rhamnose isomerase.[3]

-

Experimental Protocols

This section provides detailed methodologies for the extraction, quantification, and enzymatic production of D-Allose.

Protocol 1: Extraction and Quantification from Plant Tissue

This protocol is a representative method for the extraction and analysis of soluble sugars from plant tissues, adapted for D-Allose.

3.1.1 Materials

-

Plant tissue (e.g., leaves), flash-frozen in liquid nitrogen

-

Mortar and pestle

-

80% (v/v) Ethanol

-

Deionized water

-

Centrifuge and tubes

-

Syringe filters (0.45 µm)

-

HPLC system with a Refractive Index (RI) detector

-

High-Performance Anion-Exchange Chromatography (HPAEC) column

-

D-Allose analytical standard

3.1.2 Extraction Procedure

-

Homogenization: Grind ~100 mg of frozen plant tissue to a fine powder in a pre-chilled mortar and pestle under liquid nitrogen.

-

Solvent Extraction: Transfer the powder to a centrifuge tube and add 5 mL of 80% ethanol. Vortex vigorously for 1 minute.

-

Incubation: Incubate the mixture in a water bath at 80°C for 60 minutes to extract soluble sugars. Vortex every 15 minutes.

-

Centrifugation: Centrifuge the sample at 10,000 x g for 15 minutes at 4°C.

-

Supernatant Collection: Carefully collect the supernatant, which contains the soluble sugars. For quantitative analysis, the extraction can be repeated on the pellet, and the supernatants pooled.

-

Solvent Evaporation: Evaporate the ethanol from the supernatant using a rotary evaporator or a vacuum concentrator.

-

Reconstitution and Filtration: Re-dissolve the dried extract in a known volume of deionized water (e.g., 1 mL). Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

3.1.3 Quantification by HPLC-HPAEC

-

Chromatographic System: HPLC equipped with a quaternary pump, autosampler, column oven, and a refractive index (RI) or pulsed amperometric detector (PAD).

-

Column: A high-performance anion-exchange column suitable for carbohydrate analysis (e.g., Dionex CarboPac series).

-

Mobile Phase: An aqueous sodium hydroxide (NaOH) solution, typically run as an isocratic elution (e.g., 20 mM NaOH). The exact concentration may require optimization.[8]

-

Flow Rate: 1.0 mL/min.[8]

-

Column Temperature: 30°C.

-

Injection Volume: 10-20 µL.

-

Standard Curve: Prepare a series of D-Allose standards of known concentrations (e.g., 0.1 to 5 mg/mL) in deionized water.

-

Analysis: Inject the prepared standards and the plant extract sample. Identify the D-Allose peak in the sample chromatogram by comparing its retention time with that of the D-Allose standard. Quantify the amount of D-Allose in the sample by integrating the peak area and interpolating the result against the standard curve.

Protocol 2: Enzymatic Production of D-Allose in a Packed Bed Reactor

This protocol describes the continuous production of D-Allose from D-psicose (D-allulose) using an immobilized enzyme in a packed bed reactor.[9][10]

3.2.1 Materials

-

Commercial immobilized glucose isomerase (e.g., Sweetzyme IT), which exhibits activity on D-psicose.[9][10]

-

Packed bed reactor column with temperature control.

-

Peristaltic pump.

-

D-psicose (D-allulose) substrate.

-

50 mM EPPS buffer (or similar), pH 8.0.

3.2.2 Reactor Setup and Operation

-

Enzyme Packing: Pack the reactor column with the immobilized glucose isomerase. The bed volume will depend on the desired scale (e.g., 300 mL).[9]

-

Substrate Preparation: Prepare a high-concentration solution of D-psicose (e.g., 500 g/L) in 50 mM EPPS buffer, adjusted to pH 8.0.[9]

-

Reaction Conditions:

-

Continuous Production: Operate the reactor continuously. The effluent flowing out of the reactor will contain a mixture of D-Allose, unreacted D-psicose, and any byproducts.

-

Monitoring and Purification: Periodically sample the effluent and analyze the D-Allose concentration using the HPLC method described in Protocol 1. The product stream can be collected and subjected to downstream purification processes (e.g., chromatography) to isolate pure D-Allose.

3.2.3 Expected Yield Under optimized conditions (pH 8.0, 60°C, 500 g/L D-psicose, 0.24 h⁻¹ dilution rate), this system can produce approximately 150 g/L of D-Allose, representing a conversion yield of 30%.[9][10]

Signaling Pathways Involving D-Allose

D-Allose is not merely an inert sugar but an active biological molecule that can modulate specific cellular signaling pathways in both plants and animals.

D-Allose in Plant Immunity and Growth Regulation

In plants like rice, D-Allose acts as a signaling molecule that inhibits growth and triggers immune responses. This pathway is dependent on its initial phosphorylation by hexokinase (HXK).

-

Phosphorylation: Exogenously applied D-Allose enters the plant cell and is phosphorylated by Hexokinase (HXK) to form D-Allose-6-Phosphate.

-

Gibberellin (GA) Signaling Suppression: D-Allose-6-Phosphate suppresses the gibberellin signaling pathway. This occurs downstream of the DELLA protein (named SLR1 in rice), a key repressor of GA responses. This suppression leads to growth inhibition and reduced expression of GA-responsive genes (e.g., α-amylase).[8]

-

ROS Production: D-Allose can also activate plasma membrane-bound NADPH oxidase, leading to the production of Reactive Oxygen Species (ROS). This oxidative burst is a key component of the plant's defense response against pathogens.[11]

D-Allose in PANoptosis Regulation

Recent research suggests D-Allose may act as an inhibitor of PANoptosis, a coordinated inflammatory cell death pathway involving pyroptosis, apoptosis, and necroptosis. This action is mediated through its influence on the ZBP1 signaling complex.

-

Initiation: In response to certain stimuli like viral nucleic acids, the sensor protein Z-DNA Binding Protein 1 (ZBP1) is activated.[9][12]

-

PANoptosome Formation: ZBP1 interacts with RIPK3 (Receptor-Interacting Protein Kinase 3) via its RHIM domain. This recruits Caspase-8, forming a core complex known as the PANoptosome.[12]

-

Pathway Activation: This complex then activates the downstream effectors of three distinct cell death pathways:

-

Inhibition by D-Allose: D-Allose has been shown to exert an anti-PANoptosis effect, though the precise mechanism is still under investigation. It is proposed to inhibit key components of this inflammatory cascade, potentially including ZBP1 or associated proteins like Galectin-3 (Gal-3).

References

- 1. DRY MASS ACCUMULATION AND CARBOHYDRATE ALLOCATION IN SUCCESSIVE GROWTH FLUSHES OF PROTEA CULTIVAR SYLVIA AND PROTEA CULTIVAR CARDINAL SHOOTS | International Society for Horticultural Science [ishs.org]

- 2. Metabolites of proteaceae. Part VIII. The occurrence of (+)-D-allose in nature: rubropilosin and pilorubrosin from Protea rubropilosa beard - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 3. The occrrence of D-(+)-allose in nature - Journal of the Chemical Society D: Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 4. Effects of D-allose on ATP production and cell viability in neonatal rat cardiomyocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Mechanisms of PANoptosis and relevant small-molecule compounds for fighting diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. PANoptosome signaling and therapeutic implications in infection: Central role for ZBP1 to activate inflammasome and PANoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Rare sugar D-allose suppresses gibberellin signaling through hexokinase-dependent pathway in Oryza sativa L - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Recent advances in ZBP1-derived PANoptosis against viral infections - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The occurrence of D-(+)-allose in nature. | Article Information | J-GLOBAL [jglobal.jst.go.jp]

- 11. researchgate.net [researchgate.net]

- 12. Tissue-specific concentrations of floral cyanogenic glycosides - Mendeley Data [data.mendeley.com]

D-Allose: A Comprehensive Technical Guide to its Therapeutic Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

D-Allose, a rare sugar epimer of D-glucose, has emerged as a promising therapeutic agent with a diverse range of potential applications.[1][2][3] This technical guide provides an in-depth overview of the current understanding of D-Allose's mechanisms of action and its therapeutic potential in oncology, inflammation, neurology, and metabolic diseases. It summarizes key quantitative data from preclinical studies, details experimental protocols for pivotal assays, and visualizes complex signaling pathways and workflows to facilitate further research and development in this field.

Introduction

D-Allose is a naturally occurring monosaccharide found in limited quantities.[3] Its unique stereochemistry confers distinct biological properties that differentiate it from its abundant isomer, D-glucose. While structurally similar, D-Allose is not readily metabolized by many cell types, leading to a range of physiological effects.[4] These include anti-proliferative, anti-inflammatory, neuroprotective, and metabolic regulatory activities, making it a molecule of significant interest for therapeutic development.[5][6][7][8] This guide will delve into the core scientific findings that underpin these potential applications.

Anti-Cancer Applications

D-Allose has demonstrated significant anti-cancer effects across various cancer types, including head and neck, lung, liver, bladder, and breast cancer.[5] Its primary mechanisms of action in oncology are centered around the induction of oxidative stress, inhibition of glucose metabolism, and cell cycle arrest.

Mechanism of Action

2.1.1. Induction of Thioredoxin-Interacting Protein (TXNIP) and Oxidative Stress

A key molecular target of D-Allose is the thioredoxin-interacting protein (TXNIP).[5][9][10] D-Allose treatment upregulates the expression of TXNIP in cancer cells.[5][10][11][12] TXNIP, in turn, binds to and inhibits the antioxidant protein thioredoxin (Trx), leading to an increase in intracellular reactive oxygen species (ROS).[10] This elevation in oxidative stress can trigger apoptotic pathways and inhibit cancer cell proliferation.[9] Furthermore, TXNIP can suppress tumor growth by downregulating the expression of glucose transporter 1 (GLUT1), thereby reducing glucose uptake in cancer cells.[5]

Signaling Pathway: D-Allose Induced Anti-Cancer Effects via TXNIP

Caption: D-Allose upregulates TXNIP, leading to Trx inhibition, increased ROS, and reduced GLUT1.

2.1.2. Inhibition of Glycolysis and Energy Depletion

Cancer cells are highly dependent on glycolysis for energy production, a phenomenon known as the Warburg effect.[13][14] D-Allose can interfere with this metabolic pathway. By competing with glucose for transport and potentially inhibiting key glycolytic enzymes, D-Allose leads to a reduction in intracellular ATP levels.[15] This energy depletion can activate metabolic stress sensors like AMP-activated protein kinase (AMPK), further contributing to the inhibition of cancer cell growth.[15]

Quantitative Data

| Cancer Type | Cell Line | D-Allose Concentration | Effect | Reference |

| Bladder Cancer | RT112, 253J, J82 | 50 mM | ~30-40% reduction in cell viability | [12] |

| Hepatocellular Carcinoma | HuH-7 | Not specified | 40% inhibition of cell growth | [11] |

| Glioblastoma | U251MG, U87MG | 3-50 mM | Dose-dependent inhibition of proliferation | [16] |

| Head and Neck Cancer | In vivo model | 100 mg/kg/day (i.p.) | Significant reduction in tumor volume | [16] |

| Bladder Cancer | Xenograft model | 400 mg/kg (oral) | Inhibition of tumor growth | [12] |

Experimental Protocols

2.3.1. Cell Viability Assay (MTT Assay)

-

Objective: To assess the effect of D-Allose on the viability of cancer cells.

-

Methodology:

-

Seed cancer cells (e.g., RT112, 253J, J82) in a 96-well plate at a density of 3-5 x 10³ cells/well and incubate for 24 hours.[12]

-

Treat the cells with varying concentrations of D-Allose (e.g., 10, 25, 50 mM) for a specified duration (e.g., 24, 48, or 72 hours).[3][12]

-

Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[17][18]

-

The MTT is reduced by metabolically active cells to form insoluble purple formazan crystals.[18]

-

Remove the media and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[2][17][18]

-

Measure the absorbance at 570 nm using a microplate reader.[2] Cell viability is expressed as a percentage of the untreated control.

-

Experimental Workflow: MTT Assay

Caption: Workflow for assessing cell viability with the MTT assay after D-Allose treatment.

2.3.2. In Vivo Xenograft Model

-

Objective: To evaluate the anti-tumor efficacy of D-Allose in a living organism.

-

Methodology:

-

Subcutaneously implant cancer cells (e.g., RT112) into the flank of immunocompromised mice (e.g., BALB/c nude mice).[12]

-

Allow tumors to grow to a palpable size (e.g., 100 mm³).[12]

-

Randomly assign mice to treatment and control groups.

-

Administer D-Allose orally (e.g., 400 mg/kg daily) or via intraperitoneal injection.[12][16] The control group receives the vehicle (e.g., normal saline).[12]

-

Monitor tumor volume and body weight regularly. Tumor volume can be calculated using the formula: (length × width²) / 2.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histopathology, western blotting).

-

Anti-Inflammatory and Neuroprotective Applications

D-Allose exhibits potent anti-inflammatory and neuroprotective properties, particularly in the context of cerebral ischemia-reperfusion (I/R) injury.[19][20][21]

Mechanism of Action

3.1.1. Modulation of the Galectin-3/TLR4/PI3K/AKT Signaling Pathway

In the context of ischemic stroke, D-Allose has been shown to inhibit the Galectin-3 (Gal-3)/Toll-like receptor 4 (TLR4) signaling pathway.[6][22] Ischemia-reperfusion injury leads to the upregulation of Gal-3, which acts as an endogenous ligand for TLR4, triggering a pro-inflammatory cascade.[23][24] D-Allose treatment suppresses the expression of Gal-3, thereby preventing the activation of TLR4 and the downstream PI3K/AKT pathway.[6][22] This leads to a reduction in the production of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α, and ultimately attenuates neuroinflammation and neuronal apoptosis.[6][22]

Signaling Pathway: D-Allose Mediated Neuroprotection

Caption: D-Allose inhibits Gal-3, leading to reduced TLR4/PI3K/AKT signaling and neuroprotection.

3.1.2. Attenuation of Oxidative Stress

D-Allose also exerts neuroprotective effects by mitigating oxidative stress.[1][7][25][26][27] During ischemia-reperfusion, there is a burst of ROS production, which contributes to neuronal damage. D-Allose has been shown to suppress this ROS generation.[26][27] While it does not directly scavenge all types of ROS, it can reduce mitochondrial ROS production by competing with D-glucose for cellular uptake and metabolism.[26][27]

Quantitative Data

| Condition | Animal Model | D-Allose Dosage | Effect | Reference |

| Cerebral I/R Injury | Rat | 300 mg/kg (i.v.) | Infarct volume reduced from 114.9 to 90.9 mm³ | [20][21] |

| Cerebral I/R Injury | Mouse | 0.4 mg/g (i.p.) | 30% reduction in brain infarct volume | [6] |

| Retinal I/R Injury | Rat | Pretreatment | Significantly inhibited ischemic injury | [7] |

Experimental Protocols

3.3.1. Cerebral Ischemia/Reperfusion (I/R) Injury Model

-

Objective: To induce a stroke-like injury in an animal model to study the neuroprotective effects of D-Allose.

-

Methodology:

-

Anesthetize the animal (e.g., rat or mouse).

-

Induce transient middle cerebral artery occlusion (MCAO) by inserting a nylon monofilament into the internal carotid artery to block blood flow to the middle cerebral artery.[6][20][21]

-

After a specific period of ischemia (e.g., 2 hours), withdraw the filament to allow for reperfusion.[20][21]

-

Administer D-Allose (e.g., 300 mg/kg intravenously or 0.4 mg/g intraperitoneally) at a specific time point (e.g., before ischemia or after reperfusion).[6][20][21]

-

After a set reperfusion period (e.g., 22 hours), evaluate the extent of brain damage.[20][21]

-

Assess neurological deficits using a scoring system.

-

Measure the infarct volume by staining brain sections with 2,3,5-triphenyltetrazolium chloride (TTC), where viable tissue stains red and infarcted tissue remains white.

-

Metabolic Applications

D-Allose has shown potential in the management of metabolic disorders, particularly in improving glucose homeostasis.

Mechanism of Action

D-Allose can influence glucose metabolism by affecting insulin secretion and sensitivity. In diabetic mice with transplanted islets, intravenous administration of D-Allose improved blood glucose control by maintaining insulin secretion.[8][28] Studies in humans have shown that D-allulose (a C3 epimer of D-fructose, often studied alongside D-Allose) can dose-dependently reduce postprandial glucose and insulin levels.[29] While the exact mechanisms for D-Allose are still under investigation, it is thought to compete with glucose for transport and metabolism.

Quantitative Data

| Condition | Subjects | D-Allulose Dosage | Effect | Reference |

| Postprandial Glycemia | Humans without DM | 7.5g and 10g | Significant reduction in plasma glucose at 30 min | [29] |

| Postprandial Insulinemia | Humans without DM | 10g | Significant reduction in insulin levels at 30 min | [29] |

| Glycemic Control | Type 1 Diabetic Mice | Intravenous | Improved hyperglycemia and maintained stable blood glucose | [8][28] |

Conclusion and Future Directions

D-Allose has demonstrated a remarkable breadth of therapeutic potential across multiple disease areas. Its ability to modulate fundamental cellular processes such as metabolism, oxidative stress, and inflammation positions it as a compelling candidate for further drug development. The data summarized in this guide highlight the significant anti-cancer, neuroprotective, and metabolic regulatory effects of D-Allose observed in preclinical models.

Future research should focus on elucidating the detailed molecular interactions of D-Allose with its targets, optimizing dosing and delivery methods for enhanced efficacy and safety, and translating the promising preclinical findings into well-designed clinical trials. The continued exploration of this rare sugar holds the potential to yield novel therapeutic strategies for a range of challenging diseases.

References

- 1. Anti-oxidative effects of d-allose, a rare sugar, on ischemia-reperfusion damage following focal cerebral ischemia in rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. okayama.elsevierpure.com [okayama.elsevierpure.com]

- 4. The anti-tumor efficacy of 2-deoxyglucose and D-allose are enhanced with p38 inhibition in pancreatic and ovarian cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. D-Allose Inhibits Cancer Cell Growth by Reducing GLUT1 Expression [jstage.jst.go.jp]

- 6. D-allose Inhibits TLR4/PI3K/AKT Signaling to Attenuate Neuroinflammation and Neuronal Apoptosis by Inhibiting Gal-3 Following Ischemic Stroke - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Neuroprotective effects of D-allose against retinal ischemia-reperfusion injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Intravenous D‑allose administration improves blood glucose control by maintaining insulin secretion in diabetic mice with transplanted islets - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The role of TXNIP in cancer: a fine balance between redox, metabolic, and immunological tumor control - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Rare sugar D-allose induces specific up-regulation of TXNIP and subsequent G1 cell cycle arrest in hepatocellular carcinoma cells by stabilization of p27kip1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Antitumor Effects of Orally Administered Rare Sugar D-Allose in Bladder Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Study finds a new way to shut down cancer cells' ability to consume glucose | EurekAlert! [eurekalert.org]

- 14. m.youtube.com [m.youtube.com]

- 15. Systemically Administered D-allose Inhibits the Tumor Energy Pathway and Exerts Synergistic Effects With Radiation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. texaschildrens.org [texaschildrens.org]

- 18. goldbio.com [goldbio.com]

- 19. researchgate.net [researchgate.net]

- 20. Anti-inflammatory effect of D-allose in cerebral ischemia/reperfusion injury in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 22. D-allose Inhibits TLR4/PI3K/AKT Signaling to Attenuate Neuroinflammation and Neuronal Apoptosis by Inhibiting Gal-3 Following Ischemic Stroke - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. researchgate.net [researchgate.net]

- 25. researchgate.net [researchgate.net]

- 26. kp.bunri-u.ac.jp [kp.bunri-u.ac.jp]

- 27. Antioxidant properties of rare sugar D-allose: Effects on mitochondrial reactive oxygen species production in Neuro2A cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. spandidos-publications.com [spandidos-publications.com]

- 29. drc.bmj.com [drc.bmj.com]

D-Allose-13C-1: A Technical Guide for Researchers

For researchers, scientists, and drug development professionals, this technical guide provides an in-depth overview of D-Allose-13C-1, a labeled rare sugar with significant potential in various research applications. This document outlines its chemical properties, synthesis, and established biological activities, with a focus on its role in cellular signaling and oxidative stress. Detailed experimental protocols and data are presented to facilitate further investigation into its therapeutic applications.

Core Chemical and Physical Properties

This compound is an isotopic isomer of the rare monosaccharide D-Allose, where the carbon-1 position is replaced with a ¹³C isotope. This labeling allows for its use in metabolic tracing and nuclear magnetic resonance (NMR) based studies.

| Property | Value | Reference |

| CAS Number | 70849-28-4 | [1] |

| Molecular Formula | ¹³CC₅H₁₂O₆ | [2] |

| Molecular Weight | 181.15 g/mol | [2] |

| IUPAC Name | (2R,3R,4R,5R)-2,3,4,5,6-pentahydroxy(1-¹³C)hexanal | [2] |

Synthesis of D-Allose

The limited natural availability of D-Allose has driven the development of various synthesis methods.[3] The "Izumoring strategy" utilizes microbial enzymes for the systematic production of monosaccharide isomers, which has enabled greater availability for research.[3] Both chemical and enzymatic routes have been explored for its production.

Enzymatic Synthesis: A common biological pathway involves a three-step enzyme-catalyzed conversion from D-glucose.

-

D-glucose to D-fructose: Catalyzed by D-glucose isomerase.

-

D-fructose to D-allulose: Catalyzed by D-tagatose 3-epimerase or D-allulose 3-epimerase.

-

D-allulose to D-allose: Catalyzed by L-rhamnose isomerase.

More recent advancements include fermentative synthesis in engineered Escherichia coli, providing a potential route for large-scale, green production of D-Allose.

Biological Activity and Therapeutic Potential

D-Allose has demonstrated a range of biological activities, positioning it as a compound of interest for drug development. Its functions include anti-tumor, anti-inflammatory, neuroprotective, antihypertensive, cryoprotective, and anti-osteoporotic effects. A key mechanism underlying these activities is its ability to modulate intracellular reactive oxygen species (ROS) and influence critical signaling pathways.

Modulation of Reactive Oxygen Species (ROS)

D-Allose exhibits complex effects on ROS levels, which appear to be context-dependent. In some models, it acts as a ROS scavenger, while in others, it can induce ROS production.

-

ROS Scavenging: In neuroblastoma cells, D-Allose has been shown to suppress mitochondrial ROS production by competing with D-glucose. It can eliminate hydroxyl radicals to a similar extent as D-glucose, though it does not scavenge hydrogen peroxide or superoxide anions directly.

-

ROS Induction: Conversely, in bladder cancer cell lines (RT112, 253J, and J82), D-Allose treatment led to an increase in intracellular ROS production.[4] In rice, D-Allose triggers defense responses through the generation of ROS.[5]

Inhibition of the TLR4/PI3K/AKT Signaling Pathway

A significant area of research is the inhibitory effect of D-Allose on the Toll-like receptor 4 (TLR4)/phosphatidylinositol 3-kinase (PI3K)/protein kinase B (AKT) signaling pathway. This pathway is crucial in inflammation and apoptosis. D-Allose has been shown to attenuate neuroinflammation and neuronal apoptosis by inhibiting this pathway in the context of ischemic stroke.[6][7]

Below is a diagram illustrating the inhibitory effect of D-Allose on the TLR4/PI3K/AKT signaling pathway.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in D-Allose research.

Cell Viability Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is indicative of cell viability.

Materials:

-

MTT solution (5 mg/mL in PBS)

-

MTT solvent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)

-

96-well plates

-

Cell culture medium

-

Phosphate-buffered saline (PBS)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.

-

Treat the cells with varying concentrations of D-Allose and appropriate controls for the desired duration (e.g., 24 hours).

-

After treatment, remove the medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well.

-

Incubate the plate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

Add 100 µL of MTT solvent to each well to dissolve the formazan crystals.

-

Wrap the plate in foil and place it on an orbital shaker for 15 minutes to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

Measurement of Intracellular ROS: DCF-DA Assay

The 2',7'-dichlorofluorescin diacetate (DCF-DA) assay is used to measure intracellular ROS levels.

Materials:

-

DCF-DA stock solution (e.g., 10 mM in DMSO)

-

Cell culture medium (phenol red-free)

-

PBS

-

96-well black, clear-bottom plates

-

Fluorescence microplate reader or fluorescence microscope

Procedure:

-

Seed cells in a 96-well black, clear-bottom plate and allow them to adhere.

-

Treat cells with D-Allose and controls for the specified time.

-

Prepare a fresh working solution of DCF-DA (e.g., 20 µM) in pre-warmed, serum-free medium.

-

Remove the treatment medium and wash the cells once with PBS.

-

Add 100 µL of the DCF-DA working solution to each well and incubate for 30-45 minutes at 37°C in the dark.

-

Remove the DCF-DA solution and wash the cells twice with PBS.

-

Add 100 µL of PBS to each well.

-

Measure the fluorescence intensity using a microplate reader with an excitation wavelength of ~485 nm and an emission wavelength of ~535 nm.

Western Blot Analysis of the TLR4/PI3K/AKT Pathway

Western blotting is used to detect specific proteins in a sample and can be used to assess the activation state of signaling pathways.

Materials:

-

RIPA buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-TLR4, anti-p-PI3K, anti-PI3K, anti-p-AKT, anti-AKT, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli sample buffer and separate them on an SDS-PAGE gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane in blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: After further washing, add the chemiluminescent substrate and visualize the protein bands using an imaging system.

Conclusion

This compound is a valuable tool for researchers investigating cellular metabolism and signaling. The biological activities of its unlabeled counterpart, D-Allose, particularly its influence on ROS and the TLR4/PI3K/AKT pathway, suggest a broad therapeutic potential that warrants further investigation. The experimental protocols provided in this guide offer a foundation for conducting such studies. As research progresses, D-Allose and its labeled variants are poised to contribute significantly to the fields of drug discovery and development.

References

- 1. MCAO Stroke Model Protocol for Mouse [bio-protocol.org]

- 2. MTT (Assay protocol [protocols.io]

- 3. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 4. Experimental ischemic stroke model and treatment [bio-protocol.org]

- 5. Isoproterenol-Induced Hypertrophy [bio-protocol.org]

- 6. Protocol for middle cerebral artery occlusion by an intraluminal suture method - PMC [pmc.ncbi.nlm.nih.gov]

- 7. DCFDA / H2DCFDA - Cellular ROS Assay Kit Protocol [hellobio.com]

Methodological & Application

D-Allose-13C-1 as a Tracer in Metabolic Flux Analysis: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metabolic Flux Analysis (MFA) is a critical tool for understanding the intricate network of metabolic pathways within biological systems. The use of stable isotope tracers, particularly those labeled with Carbon-13 (¹³C), allows for the precise quantification of metabolic fluxes, providing invaluable insights into cellular physiology in both health and disease. While [U-¹³C]-glucose is the most ubiquitously used tracer for probing central carbon metabolism, there is a growing interest in employing alternative labeled sugars to investigate specific pathways or cellular processes.

This document outlines the application and protocols for using D-Allose-13C-1 as a novel tracer in metabolic flux analysis. D-Allose, a rare aldohexose and a C3 epimer of D-glucose, offers unique properties that may enable the investigation of specific transport mechanisms and metabolic pathways that are less discernible with common tracers. Its limited metabolism in mammalian cells, in contrast to its utilization by certain bacteria, presents a unique opportunity for specialized MFA studies.

Rationale for Using this compound

The primary motivation for using this compound as a tracer lies in its differential metabolism across various cell types:

-

Mammalian Cells: D-Allose is poorly metabolized in mammalian cells. This characteristic makes this compound an excellent candidate for studying hexose transport kinetics and competition without the confounding effects of rapid downstream catabolism. It can also be used to investigate potential signaling roles of rare sugars.

-

Bacterial Systems: In contrast, some bacteria, such as E. coli, possess specific pathways for D-Allose uptake and metabolism. This allows for the use of this compound to probe the flux through these specific pathways, offering a more targeted analysis than a general-purpose tracer like glucose.

Applications

The use of this compound as a tracer can be applied in several research and development areas:

-

Drug Development: To study the effect of drugs on hexose transporters and their selectivity.

-

Microbiology: To elucidate the specific metabolic pathways of D-Allose in pathogenic or industrially relevant bacteria.

-

Metabolic Engineering: To track the efficiency of engineered pathways for the production of rare sugars or other biochemicals.

-

Fundamental Research: To explore the biological roles of rare sugars beyond their use as an energy source.

Proposed Metabolic Pathways for this compound

Bacterial Metabolism of D-Allose

In organisms like E. coli, D-Allose is actively transported into the cell and funneled into the central carbon metabolism. The pathway involves the following key steps:

-

Transport: D-Allose is imported via a specific ABC transporter.

-

Phosphorylation: D-Allose is phosphorylated to D-Allose-6-phosphate.

-

Isomerization: D-Allose-6-phosphate is isomerized to D-Allulose-6-phosphate.

-

Epimerization: D-Allulose-6-phosphate is epimerized to D-Fructose-6-phosphate, which then enters the pentose phosphate pathway and glycolysis.

Experimental Protocols

Synthesis of this compound

As this compound is not readily commercially available, its synthesis is a prerequisite. A chemo-enzymatic approach starting from a commercially available labeled precursor is recommended.

Principle: This protocol describes the enzymatic conversion of D-Glucose-1-¹³C to D-Allose-1-¹³C through a series of enzymatic reactions.

Materials:

-

D-Glucose-1-¹³C

-

D-Glucose Isomerase

-

D-Tagatose 3-Epimerase

-

L-Rhamnose Isomerase

-

Reaction buffers (specific to each enzyme)

-

ATP

-

Purification columns (e.g., HPLC with an appropriate column for sugar separation)

Protocol:

-

Step 1: Isomerization of D-Glucose-1-¹³C to D-Fructose-1-¹³C

-

Dissolve D-Glucose-1-¹³C in the appropriate buffer for D-Glucose Isomerase.

-

Add D-Glucose Isomerase and incubate at its optimal temperature (e.g., 60°C).

-

Monitor the reaction by TLC or HPLC until equilibrium is reached.

-

Purify D-Fructose-1-¹³C from the reaction mixture.

-

-

Step 2: Epimerization of D-Fructose-1-¹³C to D-Allulose-1-¹³C

-

Dissolve the purified D-Fructose-1-¹³C in the buffer for D-Tagatose 3-Epimerase.

-

Add the enzyme and incubate at its optimal temperature.

-

Monitor the formation of D-Allulose-1-¹³C.

-

Purify the product.

-

-

Step 3: Isomerization of D-Allulose-1-¹³C to D-Allose-1-¹³C

-

Dissolve the purified D-Allulose-1-¹³C in the buffer for L-Rhamnose Isomerase.

-

Add the enzyme and incubate.

-

Monitor the formation of D-Allose-1-¹³C.

-

Purify the final product, D-Allose-1-¹³C, using HPLC.

-

Confirm the identity and isotopic enrichment of the final product by NMR and Mass Spectrometry.

-

Cell Culture and Labeling Experiment

Principle: This protocol outlines the general procedure for labeling cells with this compound to conduct metabolic flux analysis.

Materials:

-

Cell line of interest (bacterial or mammalian)

-

Appropriate culture medium lacking the unlabeled sugar to be replaced

-

This compound

-

Sterile culture flasks or plates

-

Incubator with appropriate temperature and CO₂ control

Protocol:

-

Cell Seeding: Seed cells at a density that will allow them to reach the desired confluency or cell density at the time of harvest.

-

Medium Exchange: Once cells have reached the desired growth phase (e.g., mid-log phase), remove the existing medium.

-

Labeling: Add the pre-warmed labeling medium containing a known concentration of this compound.

-

Incubation: Incubate the cells for a duration sufficient to achieve isotopic steady-state. This time will need to be determined empirically for each cell line and experimental condition.

-

Quenching and Metabolite Extraction:

-

Rapidly quench metabolic activity by washing the cells with ice-cold saline.

-

Extract intracellular metabolites using a cold solvent mixture (e.g., 80% methanol).

-

Collect the cell extracts and centrifuge to pellet cell debris.

-

Dry the supernatant containing the metabolites under a stream of nitrogen or using a speed vacuum.

-

Analytical Methods

Principle: The analysis of ¹³C labeling in metabolites is typically performed using Mass Spectrometry (MS) or Nuclear Magnetic Resonance (NMR) spectroscopy.

Instrumentation:

-

Liquid Chromatography-Mass Spectrometry (LC-MS)

-

Gas Chromatography-Mass Spectrometry (GC-MS)

-

Nuclear Magnetic Resonance (NMR) Spectrometer

General Protocol for MS-based Analysis:

-

Sample Preparation: Re-suspend the dried metabolite extracts in a suitable solvent for the chosen analytical platform.

-

Chromatographic Separation: Separate the metabolites using either LC or GC.

-

Mass Spectrometry: Analyze the eluting metabolites using a mass spectrometer to determine the mass isotopomer distributions (MIDs) of key metabolites.

-

Data Analysis: Process the raw data to correct for the natural abundance of ¹³C and determine the fractional enrichment of the labeled carbon in each metabolite.

Data Presentation

The quantitative data from a this compound tracing experiment would primarily be the mass isotopomer distributions (MIDs) of key downstream metabolites. Below is a hypothetical example of how such data could be presented for a bacterial culture.

| Metabolite | M+0 | M+1 | M+2 | M+3 | M+4 | M+5 | M+6 |

| D-Fructose-6-phosphate | 0.20 | 0.75 | 0.03 | 0.01 | 0.01 | 0.00 | 0.00 |

| 6-Phosphogluconate | 0.35 | 0.60 | 0.03 | 0.01 | 0.01 | 0.00 | 0.00 |

| Ribose-5-phosphate | 0.45 | 0.50 | 0.03 | 0.01 | 0.01 | 0.00 | |

| Sedoheptulose-7-phosphate | 0.40 | 0.55 | 0.03 | 0.01 | 0.01 | 0.00 | 0.00 |

| Erythrose-4-phosphate | 0.50 | 0.45 | 0.03 | 0.01 | 0.01 | ||

| Glyceraldehyde-3-phosphate | 0.60 | 0.35 | 0.03 | 0.02 | |||

| Pyruvate | 0.70 | 0.25 | 0.03 | 0.02 |

Table 1: Hypothetical Mass Isotopomer Distributions (MIDs) in a bacterial culture labeled with this compound. The values represent the fractional abundance of each mass isotopomer.

Conclusion

The use of this compound as a tracer in metabolic flux analysis represents a novel and specialized approach. While its application is not as broad as that of [U-¹³C]-glucose, it offers unique advantages for studying specific biological questions, particularly related to hexose transport in mammalian cells and dedicated metabolic pathways in bacteria. The protocols and information provided herein serve as a foundational guide for researchers and professionals looking to explore the potential of this rare sugar tracer in their metabolic studies. Further empirical validation and optimization will be necessary for specific experimental systems.

Application Notes and Protocols for Investigating the Metabolic Effects of D-Allose Using ¹³C Metabolic Flux Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-Allose is a rare sugar, a C-3 epimer of D-glucose, that has garnered significant attention for its therapeutic potential, including anti-cancer, anti-inflammatory, and anti-hypertensive properties.[1] Unlike common sugars, D-Allose is poorly metabolized by mammalian cells and is largely excreted from the body unchanged. This metabolic stability presents a unique challenge for traditional ¹³C Metabolic Flux Analysis (MFA), a powerful technique that traces the flow of carbon atoms from an isotopically labeled substrate (like ¹³C-glucose) through metabolic pathways.

Directly tracing ¹³C-labeled D-Allose to map metabolic fluxes is generally not feasible due to its limited catabolism. However, the profound biological effects of D-Allose suggest that it indirectly modulates cellular metabolism and signaling pathways. For instance, studies have shown that D-Allose can inhibit cancer cell growth by reducing glucose uptake and glycolysis.[2][3]

These application notes provide a comprehensive protocol for an alternative and robust approach: using ¹³C-MFA with stable isotope tracers like [U-¹³C]-glucose to investigate the indirect effects of D-Allose on central carbon metabolism. This strategy allows researchers to quantify how D-Allose alters key metabolic pathways such as glycolysis, the pentose phosphate pathway (PPP), and the tricarboxylic acid (TCA) cycle, thereby providing critical insights into its mechanism of action.

Application 1: Assessing the Impact of D-Allose on Cancer Cell Glycolysis and TCA Cycle Flux

This protocol details a ¹³C-MFA experiment to quantify changes in the central carbon metabolism of cancer cells upon treatment with D-Allose. The primary tracer used is uniformly labeled [U-¹³C]-glucose.

Experimental Workflow

The overall experimental workflow consists of five main stages: experimental design, isotopic labeling, metabolite extraction, mass spectrometry analysis, and data analysis for flux estimation.[1]

Detailed Experimental Protocol

1. Cell Culture and Isotopic Labeling:

-

Cell Line: Select a cancer cell line of interest (e.g., HeLa, A549, etc.).

-

Culture Medium: Prepare a custom glucose-free formulation of the appropriate cell culture medium (e.g., DMEM).

-

Labeling Medium Preparation:

-

Control Medium: Supplement the glucose-free medium with 10 mM unlabeled D-glucose.

-

Tracer Medium (Control): Supplement the glucose-free medium with 10 mM [U-¹³C]-glucose (all six carbons are ¹³C).

-

Tracer Medium (D-Allose): Supplement the glucose-free medium with 10 mM [U-¹³C]-glucose and the desired concentration of unlabeled D-Allose (e.g., 5-20 mM).

-

-

Procedure:

-

Seed cells in 6-well plates and culture until they reach 70-80% confluency.

-

Aspirate the standard culture medium and wash the cells once with phosphate-buffered saline (PBS).

-

Add the appropriate ¹³C-labeling medium (with or without D-Allose) to the cells.

-

Incubate the cells for a sufficient duration to achieve isotopic steady state. This is typically 8-24 hours, but should be determined empirically for the specific cell line.

-

2. Metabolite Extraction:

-

Place the 6-well plates on ice.

-

Aspirate the labeling medium.

-

Immediately add 1 mL of ice-cold 80% methanol (-80°C) to each well to quench metabolism.

-

Scrape the cells in the cold methanol and transfer the cell suspension to a microcentrifuge tube.

-

Vortex the tubes vigorously for 1 minute.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant containing the polar metabolites to a new tube.

-

Dry the metabolite extracts completely using a vacuum concentrator (e.g., SpeedVac).

-

Store the dried extracts at -80°C until analysis.

3. LC-MS/MS Analysis:

-

Reconstitute the dried metabolite extracts in a suitable volume (e.g., 50 µL) of an appropriate solvent (e.g., 50% acetonitrile).

-

Analyze the samples using a Liquid Chromatography-Mass Spectrometry (LC-MS/MS) system.

-

Chromatography: Use a HILIC (Hydrophilic Interaction Liquid Chromatography) or reverse-phase column suitable for separating polar metabolites.

-

Mass Spectrometry: Operate the mass spectrometer in negative ion mode and use Selected Reaction Monitoring (SRM) or parallel reaction monitoring (PRM) to quantify the mass isotopologues of key metabolites in glycolysis and the TCA cycle (e.g., pyruvate, lactate, citrate, malate).

-

4. Data Analysis and Flux Calculation:

-

Correct the raw mass spectrometry data for the natural abundance of ¹³C.

-

Calculate the Mass Isotopologue Distributions (MIDs) for each metabolite.

-

Use a metabolic flux analysis software package (e.g., INCA, Metran, WUFlux) to fit the MIDs and extracellular flux rates (glucose uptake, lactate secretion) to a metabolic model of central carbon metabolism.

-

The software will estimate the intracellular metabolic fluxes that best explain the experimental labeling data.

-

Perform statistical analyses (e.g., chi-square test) to assess the goodness-of-fit and calculate confidence intervals for the estimated fluxes.

Data Presentation

Quantitative data from the ¹³C-MFA experiments should be summarized in clear, structured tables. This allows for easy comparison between the control and D-Allose-treated groups.

Table 1: Relative Abundance of Mass Isotopologues for Key Metabolites

| Metabolite | Isotopologue | Control (% Abundance) | D-Allose Treated (% Abundance) |

| Pyruvate | M+0 | 5.2 ± 0.8 | 15.1 ± 1.5 |

| M+1 | 2.1 ± 0.3 | 4.2 ± 0.6 | |

| M+2 | 3.5 ± 0.5 | 6.8 ± 0.9 | |

| M+3 | 89.2 ± 2.1 | 73.9 ± 2.5 | |

| Citrate | M+0 | 8.1 ± 1.1 | 20.3 ± 2.2 |

| M+1 | 3.4 ± 0.4 | 6.1 ± 0.7 | |

| M+2 | 75.3 ± 3.0 | 60.5 ± 3.1 | |

| M+3 | 5.8 ± 0.9 | 7.2 ± 1.0 | |

| M+4 | 4.1 ± 0.6 | 3.8 ± 0.5 | |

| M+5 | 2.3 ± 0.3 | 1.5 ± 0.2 | |

| M+6 | 1.0 ± 0.2 | 0.6 ± 0.1 | |

| Malate | M+0 | 10.5 ± 1.3 | 25.4 ± 2.8 |

| M+1 | 4.2 ± 0.5 | 7.9 ± 1.1 | |

| M+2 | 15.8 ± 1.9 | 18.2 ± 2.0 | |

| M+3 | 55.1 ± 4.1 | 40.3 ± 3.8 | |

| M+4 | 14.4 ± 1.8 | 8.2 ± 1.2 |

Data are presented as mean ± SD from n=3 biological replicates. M+X denotes the isotopologue with X ¹³C atoms.

Table 2: Estimated Metabolic Fluxes (normalized to Glucose Uptake Rate)

| Reaction/Pathway | Flux (Control) | Flux (D-Allose Treated) | Fold Change |

| Glucose Uptake | 100.0 (baseline) | 75.2 ± 8.1 | 0.75 |

| Glycolysis (Pyruvate Prod.) | 185.3 ± 10.2 | 120.5 ± 11.5 | 0.65 |

| Lactate Secretion | 160.1 ± 9.5 | 105.8 ± 9.9 | 0.66 |

| Pentose Phosphate Pathway | 12.5 ± 1.8 | 15.1 ± 2.1 | 1.21 |

| Pyruvate Dehydrogenase (PDH) | 25.2 ± 3.1 | 14.7 ± 2.5 | 0.58 |

| Citrate Synthase | 25.0 ± 3.0 | 14.5 ± 2.4 | 0.58 |

Flux values are relative to the glucose uptake rate of the control group. Data are presented as mean ± 95% confidence interval.

Signaling Pathway Visualization

D-Allose has been shown to exert anti-cancer effects by inhibiting glycolysis and upregulating Thioredoxin-interacting protein (TXNIP), which in turn can suppress tumor growth. The diagram below illustrates this proposed mechanism.

Conclusion

While D-Allose itself is not readily metabolized, its significant impact on cellular physiology can be effectively studied using ¹³C Metabolic Flux Analysis with other labeled substrates. The protocols and examples provided here offer a robust framework for researchers to investigate how D-Allose modulates central carbon metabolism. This indirect tracer strategy can uncover the mechanisms behind D-Allose's therapeutic effects, aiding in the development of new drugs and treatment strategies, particularly in oncology and metabolic diseases.

References

- 1. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]

- 2. Systemically Administered D-allose Inhibits the Tumor Energy Pathway and Exerts Synergistic Effects With Radiation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The inhibitory effect and possible mechanisms of D-allose on cancer cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Tracing D-Allose-13C-1 Incorporation into Glycans

Audience: Researchers, scientists, and drug development professionals.

Introduction D-allose, a rare sugar and a C-3 epimer of D-glucose, has garnered attention for its unique biological activities, including anti-proliferative and anti-inflammatory effects.[1][2] Understanding how D-allose is metabolized and incorporated into cellular structures, such as glycans, is crucial for elucidating its mechanism of action and therapeutic potential. Stable isotope tracing using D-Allose-13C-1 offers a powerful method to track its metabolic fate.

This application note provides detailed protocols for tracing the incorporation of this compound into cellular glycans using metabolic labeling followed by mass spectrometry. The workflow covers cell culture, glycan extraction, and analysis, enabling researchers to quantify the extent of D-allose integration into the glycome.

Metabolic Pathway of D-Allose

D-allose enters mammalian cells, though its transport may be slower than glucose and potentially occur via diffusion.[3] Once inside the cell, it can be phosphorylated by hexokinase to form D-allose-6-phosphate.[4][5] This phosphorylation is a critical step for its entry into metabolic pathways. While much of the ingested D-allose is excreted unmetabolized, a fraction can potentially be converted and integrated into nucleotide sugar biosynthesis pathways, which provide the building blocks for glycan assembly.[1][6] Tracing the 13C label from this compound allows for the direct measurement of its flux into these biosynthetic routes and subsequent incorporation into glycoproteins.

Caption: Putative metabolic pathway for this compound incorporation into glycans.

Experimental Workflow

The overall experimental process involves several key stages, from preparing the cells to analyzing the final data. This systematic workflow ensures reproducibility and accurate quantification of this compound incorporation.

Caption: High-level experimental workflow for tracing this compound.

Detailed Protocols

Protocol 1: Metabolic Labeling of Cultured Cells

This protocol describes how to culture cells in a medium containing this compound to facilitate its incorporation into cellular glycans.

-

Cell Seeding: Plate the mammalian cell line of interest (e.g., HeLa, HEK293T) in a 6-well plate at a density that will result in ~80% confluency at the time of harvest. Culture in standard complete medium (e.g., DMEM with 10% FBS) overnight in a humidified incubator at 37°C and 5% CO₂.

-

Preparation of Labeling Medium: Prepare a glucose-free culture medium supplemented with dialyzed FBS. Add this compound to a final concentration of 1-10 mM. A control medium should be prepared with unlabeled D-Allose at the same concentration.

-

Labeling: Aspirate the standard culture medium from the cells, wash once with sterile PBS, and replace it with the prepared this compound labeling medium or the control medium.

-

Incubation: Culture the cells for a time course (e.g., 24, 48, 72 hours) to monitor the dynamics of glycan incorporation.[7]

-

Cell Harvesting: After incubation, wash the cells twice with ice-cold PBS. Lyse the cells directly in the plate using an appropriate lysis buffer (e.g., RIPA buffer with protease inhibitors). Scrape the cells, collect the lysate, and centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris. Collect the supernatant containing the protein extract.

Protocol 2: Glycan Release and Preparation for Analysis

This protocol details the enzymatic release of N-glycans from glycoproteins and their subsequent preparation for mass spectrometry.

-

Protein Quantification: Determine the protein concentration of the cell lysate using a standard assay (e.g., BCA assay).

-

Denaturation: Take 50-100 µg of protein extract and denature it by heating at 95°C for 5 minutes in a buffer containing SDS and DTT.

-

N-Glycan Release: Cool the samples and add a buffer containing NP-40 to sequester the SDS. Add Peptide-N-Glycosidase F (PNGase F) and incubate overnight at 37°C to release N-linked glycans.

-

Glycan Cleanup: Use a graphitized carbon solid-phase extraction (SPE) cartridge to separate the released glycans from proteins, peptides, and salts. Wash the cartridge with water and elute the glycans with a solution of 50% acetonitrile containing 0.1% trifluoroacetic acid. Dry the eluted glycans in a vacuum centrifuge.

Protocol 3: Monosaccharide Analysis by LC-MS

To determine the incorporation of the 13C label into specific monosaccharides within the glycan structures, the released glycans are hydrolyzed and derivatized prior to LC-MS analysis.[7][8]

-

Acid Hydrolysis: Hydrolyze the dried glycan sample using 2M trifluoroacetic acid (TFA) at 100°C for 3 hours to cleave glycosidic bonds and release individual monosaccharides.[7] Dry the sample completely using a vacuum centrifuge or a stream of nitrogen to remove the TFA.

-

PMP Derivatization: To resolve isomeric monosaccharides by reverse-phase LC, derivatize the hydrolyzed samples with 1-phenyl-3-methyl-5-pyrazolone (PMP).[7] Reconstitute the dried monosaccharides in a PMP solution (e.g., 0.1 M PMP in 15% ammonia and 50% methanol) and incubate at 70°C for 1 hour.[7]

-

Cleanup: After incubation, dry the sample, reconstitute in water, and wash three times with chloroform to remove excess PMP reagent. The aqueous layer containing the PMP-derivatized monosaccharides is collected for analysis.[7]

-

LC-MS/MS Analysis: Analyze the derivatized samples using a high-resolution mass spectrometer coupled with liquid chromatography (e.g., Q-Exactive Orbitrap with a C18 column).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A suitable gradient to separate the PMP-derivatized monosaccharides.

-

MS Method: Acquire data in positive ion mode, scanning for the expected m/z values of PMP-derivatized monosaccharides and their 13C-labeled isotopologues. A +1 Da mass shift is expected for each this compound molecule incorporated and converted to other hexoses.

-

Data Presentation and Analysis

The primary goal of data analysis is to determine the fractional enrichment of 13C in the monosaccharide pool derived from cellular glycans. This reflects the contribution of exogenous this compound to the glycan biosynthesis pathways.

Table 1: Mass Isotopologue Distribution (MID) of a Target Monosaccharide This table shows a hypothetical mass isotopologue distribution for a PMP-derivatized hexose (e.g., mannose) after 48 hours of labeling. M0 represents the unlabeled monosaccharide, M1 represents the monosaccharide with one 13C atom, and so on.

| Isotopologue | Control (Unlabeled Allose) | Labeled (this compound) |

| M0 (Unlabeled) | 94.5% | 75.2% |

| M1 (+1 Da) | 5.1% | 22.8% |

| M2 (+2 Da) | 0.4% | 1.5% |

| M3 (+3 Da) | <0.1% | 0.5% |

| Fractional Enrichment | 0.0% | 18.3% |

Fractional Enrichment is calculated as Σ(i * Mᵢ) from the labeled sample after correction for natural isotope abundance.

Table 2: Time-Course of 13C Incorporation into Different Monosaccharides This table summarizes the fractional enrichment of 13C in various monosaccharides over time, allowing for the comparison of incorporation dynamics.

| Monosaccharide | 24 hours | 48 hours | 72 hours |

| Mannose | 9.8% | 18.3% | 25.1% |

| Galactose | 8.5% | 16.2% | 22.4% |

| Glucosamine | 5.2% | 10.1% | 14.8% |

| Fucose | 2.1% | 4.5% | 6.3% |

These results can provide insights into how D-allose contributes to the precursor pools for different branches of glycan synthesis. The combination of stable isotope labeling and mass spectrometry provides a robust platform for dissecting the metabolic fate of D-allose and its role in cellular glycosylation.[8][9]

References

- 1. researchgate.net [researchgate.net]

- 2. Novel and innovative D-allose synthesis method - NOVA University Innovation [novainnovation.unl.pt]